N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C12H17NO3. It is known for its applications in pharmaceutical testing and as a reference substance for drug impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and butoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a reference substance for drug impurities.
Mechanism of Action
The mechanism of action of N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methylidene]hydroxylamine
- N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
- N-[(4-butoxy-3-ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butoxy and methoxy groups enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-16-11-6-5-10(9-13-14)8-12(11)15-2/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChI Key |
RECLEGUQTFXNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=NO)OC |
Origin of Product |
United States |
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